molecular formula C10H12BrNO B290850 N-(3-bromophenyl)butanamide

N-(3-bromophenyl)butanamide

Cat. No.: B290850
M. Wt: 242.11 g/mol
InChI Key: WHHHQYXQPXYIFL-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)butanamide is an aromatic amide characterized by a butanamide chain (CH2CH2CH2CONH-) attached to a 3-bromophenyl group.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

N-(3-bromophenyl)butanamide

InChI

InChI=1S/C10H12BrNO/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4H2,1H3,(H,12,13)

InChI Key

WHHHQYXQPXYIFL-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)Br

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between N-(3-bromophenyl)butanamide and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Notes
This compound (Target) C₁₀H₁₂BrNO -Br (meta-phenyl), butanamide chain 242.12 g/mol* Longer chain enhances lipophilicity
N-(3-Bromophenyl)acetamide C₈H₈BrNO -Br (meta-phenyl), acetamide chain 214.06 g/mol Shorter chain; higher solubility in polar solvents
N-(3-Methylphenyl)-2-phenylbutanamide C₁₇H₁₉NO -CH₃ (meta-phenyl), branched butanamide 253.34 g/mol Steric hindrance from branched chain and phenyl group
4-(3-Bromophenyl)-N-(quinolin-8-yl)butanamide C₁₉H₁₈BrN₂O -Br (meta-phenyl), quinoline substituent 385.27 g/mol Quinoline enhances π-π interactions; 76% synthesis yield
2-Bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide C₁₂H₁₂BrF₃NO -Br (aliphatic), -CF₃ (meta-phenyl) 330.14 g/mol Electron-withdrawing CF₃ alters electronic profile

*Calculated based on analogous structures.

Key Observations:
  • Substituent Effects : Bromine on the phenyl ring (target compound) vs. aliphatic chain () leads to distinct electronic effects. Bromine’s polarizability may enhance halogen bonding in the target compound, whereas aliphatic bromine could influence reactivity .

Crystallographic and Spectroscopic Data

  • Crystal Structures: While direct data for the target compound is absent, 3-chloro-N-phenylbenzamide () crystallizes in a monoclinic system (space group P21/c), with lattice parameters (a = 25.0232 Å, b = 5.3705 Å) . Similar packing patterns may occur in bromophenyl analogs, influenced by halogen interactions.
  • Mass Spectrometry: N-(3-bromophenyl)acetamide () shows a molecular ion peak at m/z 214.059 (C₈H₈BrNO+), consistent with its formula. The target compound would likely exhibit a peak near m/z 242.12 .

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